Compound Description: This compound is a hybrid molecule consisting of ferulic acid and esculetin linked by an acrylate ester. It was synthesized and characterized using NMR, mass spectrometry, and elemental analysis. []
Relevance: While this compound shares a hydroxy-substituted heterocyclic ring system with 6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone, their core structures differ significantly. This compound exemplifies a hybrid molecule approach but is not directly structurally related to the target compound. (See: ).
Compound Description: Cilostazol is a known phosphodiesterase type 3 (PDE III) inhibitor. It was shown to activate mitoKCa channels directly and reduce infarct size in rabbit hearts, suggesting a cardioprotective effect. []
Relevance: Although both this compound and 6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone contain a tetrazole ring, their core structures and biological activities differ. Cilostazol highlights a specific pharmacological activity (PDE III inhibition) associated with a particular structural motif, which is distinct from the target compound. (See: ).
Compound Description: This compound features a complex structure incorporating a chromene moiety, a pyrrole ring, and various substituents. Its crystal structure was determined by X-ray diffraction. []
Compound Description: UD-CG 115 BS is a positive inotropic drug. It was found to enhance calcium-induced contraction in skinned fibers from cardiac muscle, potentially by increasing the calcium sensitivity of troponin. []
Compound Description: This compound, along with its regioisomer 28a, exhibited potent positive inotropic activity and inhibited cardiac phosphodiesterase fraction III. []
Relevance: This compound also shares the core pyridazinone structure with 6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone, but the presence of a substituted imidazole ring at the 6-position differentiates it. The research on this compound highlights the importance of substituent position and type for biological activity in pyridazinone derivatives. (See: ).
Compound Description: This compound, a regioisomer of 25a, also demonstrated potent positive inotropic activity and inhibition of cardiac phosphodiesterase fraction III. []
Relevance: Similar to 25a, this compound shares the pyridazinone core with 6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone but differs in the substituent at the 6-position, having a substituted imidazole ring instead of a tetrazole ring. The comparison between this compound, 25a, and their less active regioisomers emphasizes the impact of regioisomerism on biological activity in this class of compounds. (See: ).
Compound Description: BMY-22089 is a complex molecule containing a tetrazole ring and a tetrahydropyranone ring system. Its convergent synthesis, incorporating a [14C] label, is described. []
Relevance: This compound shares the tetrazole ring with 6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone, but the overall structures differ significantly. It showcases a synthetic strategy incorporating a radiolabel, which could be relevant for studying the target compound's metabolism or pharmacokinetics. (See: ).
Compound Description: These compounds were synthesized through a domino Knoevenagel condensation, Pinner reaction, and 1,3-dipolar cycloaddition in water. []
Relevance: While these compounds share the tetrazole ring with 6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone, they are structurally distinct due to the presence of a coumarin core instead of a pyridazinone ring. The highlighted synthetic methodology, particularly the use of water as a solvent, could be relevant for exploring environmentally friendly synthesis of the target compound. (See: ).
Compound Description: This compound was synthesized through a tandem Knoevenagel-Michael reaction. It incorporates a pyranone ring, a pyrimidine-2,4,6-trione moiety, and a phenyl group. []
Relevance: Although sharing a hydroxyl-substituted heterocyclic ring system with 6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone, their core structures differ significantly. This compound highlights the use of multicomponent reactions, a potentially valuable approach for synthesizing complex molecules like the target compound. (See: ).
Compound Description: This group of compounds represents a series of cephalosporin antibiotics possessing a tetrazole ring. The study investigated the impact of chirality and various N-acyl substituents on their antibacterial activity. []
Relevance: These compounds share the tetrazole ring with 6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone, but their structures differ significantly due to the cephalosporin core. This example highlights the importance of structure-activity relationships and the influence of substituents on biological activity. (See: ).
[Cd2(5-IPA)(HL)2(H2O)2]·4H2O
Compound Description: This cadmium(II) complex incorporates both 5-hydroxy-isophthalic acid and 1-(1H-imidazol-4-yl)-3-(4H-tetrazol-5-yl)benzene ligands. The complex forms a three-dimensional architecture through a network of hydrogen bonds and exhibits luminescent properties. []
Relevance: This complex, while containing a tetrazole ring like 6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone, represents a distinct class of compounds due to its coordination chemistry and metal center. The research highlights material properties and potential applications related to coordination complexes. (See: ).
Compound Description: LY246492 acts as a competitive NMDA and AMPA receptor antagonist. Its synthesis and characterization, along with the separation and pharmacological evaluation of its optical isomers, are described. []
Relevance: This compound shares the tetrazole ring with 6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone, but their core structures and biological activities differ. LY246492 exemplifies a compound targeting specific neuronal receptors, highlighting the diversity of biological activities associated with tetrazole-containing molecules. (See: ).
Compound Description: This compound features a complex, multicyclic structure with a pyranone ring. Its crystal structure has been determined. []
Relevance: Although this compound shares a hydroxyl-substituted pyranone ring with 6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone, their structures differ significantly due to the presence of multiple fused rings in this compound. (See: ).
Compound Description: This group of compounds represents coumarin-uracil molecular hybrids synthesized through an ultrasound-promoted green protocol. []
Compound Description: This group of compounds, structurally similar to the previous entry, was synthesized using a Fe3O4@TiO2 nanocomposite catalyst in aqueous media. []
Relevance: Similar to the previous entry, this compound family highlights the use of efficient catalytic systems and environmentally friendly synthetic conditions. These aspects could be valuable for developing sustainable synthetic routes to the target compound. (See: ).
Compound Description: 2-Me-Tet-AMPA is a selective agonist for AMPA receptors, demonstrating significantly higher potency than AMPA itself. The enantiopharmacology of 2-Me-Tet-AMPA, including its resolution, configurational assignment, and activity at different AMPA receptor subtypes, has been extensively studied. []
Relevance: This compound, like 6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone, contains a tetrazole ring, but their core structures and biological targets are distinct. This example illustrates the importance of stereochemistry in drug design and the potential for developing highly potent and selective compounds by modifying the substituents around the tetrazole moiety. (See: ).
Compound Description: M73101 is a new anti-inflammatory agent. The metabolism of M73101 has been studied in rabbits, and ten metabolites were identified. []
Relevance: This compound shares the core pyridazinone structure with 6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone, but the substitution pattern, particularly the morpholine ring at the 5-position and the absence of a tetrazole ring, makes it structurally distinct. Studying the metabolism of M73101 and its metabolites could offer insights into the potential metabolic pathways of similar pyridazinone derivatives, including the target compound. (See: ).
Compound Description: This group of compounds features a complex structure incorporating a tetrazole ring, a benzimidazole moiety, and an azetidinone ring. These compounds were synthesized and evaluated for their AT1 Angiotensin II Receptor Antagonist activity. []
Relevance: These compounds, like 6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone, contain a tetrazole ring, but their structures differ significantly due to the presence of additional heterocyclic rings and the complex substitution pattern. (See: ).
Compound Description: Pyrazon is a herbicide. Its bacterial degradation pathway has been studied, leading to the identification of four metabolites: 5-amino-4-chloro-2-(2,3-cis-dihydroxycyclohexa-4,6-diene-1-yl)-3(2H)-pyridazinone, 2-(5-amino-4-chloro-3-oxo-2,3-dihydro-2-pyridazino)-cis,cis-muconic acid, 2-pyrone-6-carboxylic acid, and 5-amino-4-chloro-3(2H)-pyridazinone. []
Relevance: This compound shares the core pyridazinone structure with 6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone but lacks the hydroxyl and tetrazole substituents. Understanding the bacterial degradation of Pyrazon could offer insights into the environmental fate and potential biodegradation pathways of similar pyridazinone derivatives. (See: ).
4-(2H-Tetrazol-5-yl)phenol Hydrate
Compound Description: This compound, containing both a tetrazole ring and a phenol moiety, was synthesized via a solvent-thermal method. Its crystal structure is characterized by intermolecular hydrogen bonds and π-π interactions. []
Relevance: While this compound shares the tetrazole ring with 6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone, their core structures differ due to the phenol group instead of a pyridazinone ring. This example emphasizes alternative synthetic approaches and structural motifs incorporating a tetrazole ring. (See: ).
Compound Description: CI-914 is a novel type III phosphodiesterase inhibitor with cardiotonic and anti-platelet aggregative activity. It has been shown to selectively inhibit TXA2 synthetase in platelets and affect the levels of thromboxane B2 (TXB2) and 6-keto-prostaglandin F1α (6-keto-PGF1α) in rabbit plasma. []
Compound Description: This compound is a triterpenoid with a complex, multicyclic structure. Its crystal structure, characterized by O-H…O hydrogen bonds, has been reported. []
Relevance: This compound shares a hydroxyl group on a complex ring system with 6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone, but their core structures are completely different. (See: ).
Compound Description: This series of novel oxazolidinone derivatives contain a thienopyridine ring system. They were synthesized in a six-step process and evaluated for their antimicrobial activity against various Gram-positive bacteria. []
Relevance: These compounds, while structurally diverse from 6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone, highlight the synthesis and biological evaluation of novel antimicrobial agents. (See: ).
Compound Description: This compound was synthesized through an environment-friendly photochemical approach in water as the solvent. The synthesis involves an ESIPT-promoted contraction of a 3-hydroxypyran-4-one fragment and intramolecular cyclization. []
Relevance: This compound shares a hydroxyl-substituted pyran ring with 6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone, but the overall structures differ significantly. The research emphasizes green chemistry principles and the use of photochemical reactions, offering potential alternative strategies for synthesizing the target compound. (See: ).
Compound Description: This compound belongs to a family of 2H-chromen-2-one derivatives identified as potent G protein-coupled receptor-35 (GPR35) agonists. []
Relevance: While this compound shares the tetrazole ring with 6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone, they differ in their core structures due to the presence of a chromenone ring instead of a pyridazinone ring. (See: ).
Compound Description: This compound is a coumarin Schiff base synthesized from 8-formyl-7-hydroxy-4-methylcoumarin and 6-amino-1,4-benzodioxane. It is structurally related to compound 4. []
Relevance: This compound shares a hydroxyl-substituted coumarin core with 6-bromo-7-hydroxy-8-nitro-3-(1H-tetrazol-5-yl)-2H-chromen-2-one but differs significantly in the substituents and the absence of a tetrazole ring. (See: ).
Compound Description: This compound was obtained from the reaction of 8-formyl-7-hydroxy-4-methylcoumarin and 2-aminobenzamide, resulting in a ring closure. []
Relevance: Similar to compound 3, this compound shares a hydroxyl-substituted coumarin core with 6-bromo-7-hydroxy-8-nitro-3-(1H-tetrazol-5-yl)-2H-chromen-2-one but lacks the tetrazole ring and possesses a different substitution pattern. (See: ).
Compound Description: This series of compounds, containing a coumarin moiety linked to an imidazolidine-2,4-dione ring, was synthesized from 6-aminocoumarin and used as key intermediates for preparing various other derivatives. []
Relevance: These compounds, while structurally distinct from 6-hydroxy-2-(1H-tetrazol-5-yl)-3(2H)-pyridazinone, highlight the synthesis and reactivity of coumarin derivatives, which could be relevant for exploring synthetic routes to the target compound or its analogs. (See: ).
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.